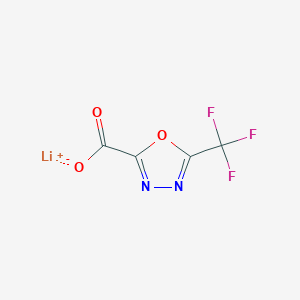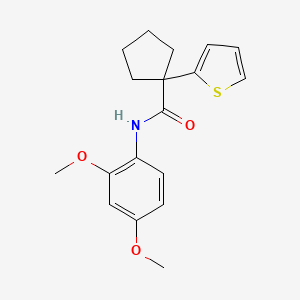![molecular formula C19H21N3O5S B2802137 6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864928-05-2](/img/structure/B2802137.png)
6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine derivatives are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Synthesis Analysis
Fused pyridine heterocyclic ring derivatives are frequently used structures in drug research . 3,5-Diacetyl-2,6-dimethoxybenzamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, obtained by oxidation of the corresponding 1,4-dihydropyridine , is a laboratory available and very attractive synthon for the synthesis of various mono- and bis-derivatives .Molecular Structure Analysis
The crystal structure of similar compounds like 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one was established by SCXRD .Chemical Reactions Analysis
The presence of two reactive acetyl groups makes it possible to carry out various chemical modifications, including Claisen–Schmidt condensation, Claisen condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For instance, pyridine derivatives can contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on related chemical structures, such as thieno[2,3-b]pyridine derivatives, has demonstrated significant antimicrobial properties. The synthesis and testing of new pyridothienopyrimidines and pyridothienotriazines reveal their potential in combating microbial infections. Specifically, compounds synthesized from 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides showed in vitro antimicrobial activities, indicating the broader applicability of similar structures in developing antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antimycobacterial Properties
Derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been explored for their antimycobacterial properties. A study developed twenty derivatives and evaluated them against Mycobacterium tuberculosis. Notably, a compound was identified as more potent than standard treatments like Ethambutol and Ciprofloxacin, highlighting the chemical's potential in treating tuberculosis without cytotoxicity at significant concentrations (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Inhibition of Mycobacterium Tuberculosis Pantothenate Synthetase
Another application involves inhibiting Mycobacterium tuberculosis pantothenate synthetase, crucial for the bacteria's survival. A molecular hybridization approach yielded derivatives with significant inhibitory activity, underscoring the potential for developing targeted antimycobacterial therapies (Samala, Devi, Nallangi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
Antibacterial Activity
Compounds synthesized from 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues have demonstrated efficacy against specific bacterial strains like Staphylococcus aureus and Escherichia coli, though not against Bacillus subtilis. This specificity suggests potential for targeted antibacterial drug development (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).
Anti-Inflammatory Activity
A study on tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives suggested a promising anti-inflammatory activity based on in silico prognosis. This points to the potential use of similar chemical structures in developing anti-inflammatory drugs (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-acetyl-2-[(2,6-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-10(23)22-8-7-11-14(9-22)28-19(15(11)17(20)24)21-18(25)16-12(26-2)5-4-6-13(16)27-3/h4-6H,7-9H2,1-3H3,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYMUGBADNVKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-cyano-N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2802058.png)
![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)




![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802067.png)



![2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2802071.png)
![2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2802074.png)
![6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2802075.png)